Physicochemical Differentiation: Fragment‑Like Polarity vs. Lipophilic Aloisine Scaffolds
The target compound exhibits an XLogP3‑AA of ‑0.2, significantly lower than that of representative aloisine CDK/GSK‑3 inhibitors and other 6,7‑disubstituted pyrrolo[2,3‑b]pyrazines, indicating superior aqueous solubility and compliance with fragment‑based lead‑generation guidelines [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = ‑0.2 [1] |
| Comparator Or Baseline | Aloisine A: predicted logP >2.5 (typical for 6‑aryl‑7‑alkyl pyrrolo[2,3‑b]pyrazines) [2] |
| Quantified Difference | ΔXLogP > 2.7 log units (calculated); target compound is substantially more polar. |
| Conditions | Computed by XLogP3 3.0 (PubChem) and by structure‑based estimation for aloisine analogs. |
Why This Matters
Lower lipophilicity reduces the risk of non‑specific binding and solubility‑limited assay artifacts, making this compound a preferred starting point for fragment‑based screening campaigns.
- [1] PubChem Compound Summary for CID 45789806, 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid. XLogP3‑AA value computed by XLogP3 3.0. View Source
- [2] Mettey, Y., et al. Aloisines, J. Med. Chem. 2003, 46, 222‑236. Aloisine A scaffold: 7‑butyl‑6‑(4‑methoxyphenyl)‑5H‑pyrrolo[2,3‑b]pyrazine. View Source
